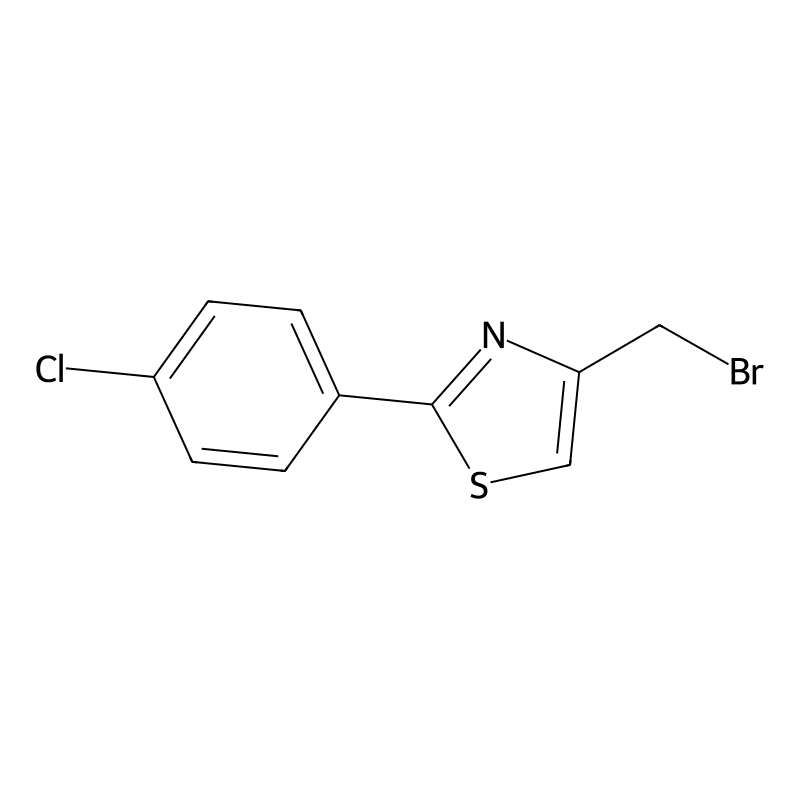4-Bromomethyl-2-(4-chlorophenyl)thiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Heterocyclic Scaffolds
The presence of a bromomethyl group suggests 4-Bromomethyl-2-(4-chlorophenyl)-thiazole could serve as a precursor for the synthesis of more complex heterocyclic molecules. By substituting the bromine atom, researchers might introduce various functionalities, leading to novel compounds with diverse properties.
Antitumor Activity Investigation
The thiazole ring is a common core structure found in several known therapeutic agents, including some with antitumor activity []. Further research into 4-Bromomethyl-2-(4-chlorophenyl)-thiazole could involve investigating its potential as an antitumor agent or as a scaffold for designing new antitumor drugs.
Antimicrobial Studies
Research suggests that some thiazole derivatives exhibit antimicrobial properties []. Given the presence of the thiazole ring, 4-Bromomethyl-2-(4-chlorophenyl)-thiazole could be a candidate for studies evaluating its potential effectiveness against various microbes.
4-Bromomethyl-2-(4-chlorophenyl)thiazole is a synthetic organic compound characterized by its thiazole ring, which contains sulfur and nitrogen atoms. This compound features a bromomethyl group at the 4-position and a 4-chlorophenyl substituent at the 2-position of the thiazole ring. The thiazole moiety is known for its biological activity and versatility in
- Electrophilic Substitution: The presence of the bromomethyl group allows for further functionalization through electrophilic aromatic substitution.
- Nucleophilic Addition: The thiazole ring can participate in nucleophilic attacks due to the electron-deficient nature of the nitrogen atom.
- Bromination: The compound can react with brominating agents, which can add bromine to different positions on the aromatic ring or the thiazole itself .
4-Bromomethyl-2-(4-chlorophenyl)thiazole exhibits notable biological activities, particularly in:
- Antimicrobial Activity: Studies have shown that thiazole derivatives can inhibit bacterial growth, including strains like Escherichia coli and Staphylococcus aureus.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
- Enzyme Inhibition: The compound may interact with various enzymes, influencing metabolic pathways and potentially leading to therapeutic effects .
The synthesis of 4-Bromomethyl-2-(4-chlorophenyl)thiazole typically involves several steps:
- Formation of Thiazole Ring: The initial step often involves reacting thiourea with appropriate carbonyl compounds (like acetophenone) under acidic conditions to form the thiazole core.
- Bromination: Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS), targeting specific positions on the thiazole or phenyl rings.
- Functionalization: Further reactions can introduce additional functional groups, enhancing biological activity or modifying physical properties .
This compound finds applications in various fields:
- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new antimicrobial and anticancer drugs.
- Material Science: Thiazole derivatives are used in creating polymers and other materials due to their unique electronic properties.
- Agricultural Chemistry: Some thiazole compounds are investigated for their potential as agrochemicals or pesticides .
Interaction studies have indicated that 4-Bromomethyl-2-(4-chlorophenyl)thiazole can bind to various biological targets:
- Molecular Docking Studies: These studies suggest that the compound may effectively interact with specific enzymes or receptors, potentially inhibiting their activity.
- Structure-Activity Relationship Analysis: Variations in substituents on the thiazole ring significantly influence biological activity, helping to optimize compounds for desired effects .
Several compounds share structural similarities with 4-Bromomethyl-2-(4-chlorophenyl)thiazole. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-(4-fluorophenyl)thiazole | Similar bromomethyl and phenyl groups | Fluorine substituent may enhance lipophilicity |
| 2-(4-chlorophenyl)-4-methylthiazole | Methyl group instead of bromomethyl | Potentially different biological activity profile |
| 4-Chloromethyl-2-(phenyl)thiazole | Chloromethyl instead of bromomethyl | Different reactivity patterns due to chlorine |
These compounds illustrate variations in substituents that affect both chemical reactivity and biological activity, highlighting the uniqueness of 4-Bromomethyl-2-(4-chlorophenyl)thiazole in its specific combination of functional groups .








